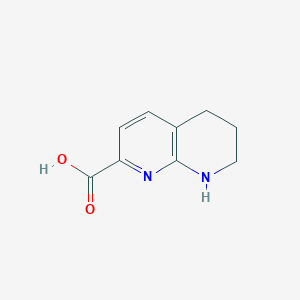

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid

Descripción general

Descripción

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst . Another method includes the Friedländer approach, which uses green chemistry strategies to synthesize the compound . Additionally, metal-catalyzed synthesis and ring expansion reactions are also employed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale multicomponent reactions and metal-catalyzed processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium or iridium complexes . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity .

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further explored for their biological and pharmacological activities .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- The compound is primarily recognized for its role as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Research indicates that derivatives of this compound exhibit potential therapeutic effects on conditions such as depression and anxiety disorders due to their interaction with neurotransmitter systems .

Case Studies

- A study highlighted the synthesis of novel compounds derived from 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid that demonstrated significant binding affinity to serotonin receptors, suggesting applications in antidepressant drug development .

Biochemical Research

Enzyme Inhibition Studies

- The compound is utilized in biochemical research to investigate enzyme inhibition and receptor interactions. This application is crucial for understanding metabolic pathways and the development of enzyme inhibitors as therapeutic agents .

Research Findings

- Experimental data show that certain analogs of this compound can effectively inhibit specific enzymes involved in metabolic disorders, paving the way for new treatments .

Material Science

Polymer Incorporation

- In material science, this compound can be incorporated into polymer matrices to enhance their physical properties. Its inclusion improves mechanical strength and thermal stability of the resulting materials .

Applications

- This property is particularly beneficial in creating advanced materials for industrial applications where durability and heat resistance are critical.

Agricultural Chemistry

Agrochemical Formulation

- The compound has potential applications in formulating agrochemicals. It can contribute to developing more effective herbicides and pesticides by enhancing their efficacy through improved bioactivity against target pests and weeds .

Research Insights

- Studies have shown that formulations containing this compound exhibit increased effectiveness compared to traditional agrochemicals, leading to reduced application rates and environmental impact .

Analytical Chemistry

Detection and Quantification Methods

- In analytical chemistry, this compound is used in methods for detecting and quantifying biomolecules. This application is essential for drug testing and environmental monitoring .

Methodologies

- Techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze samples containing this compound, demonstrating its utility in both clinical and environmental settings .

Summary Table of Applications

| Field | Application | Key Findings/Notes |

|---|---|---|

| Pharmaceutical | Intermediate in drug synthesis | Potential antidepressant properties |

| Biochemical | Enzyme inhibition studies | Effective enzyme inhibitors identified |

| Material Science | Polymer incorporation | Enhanced strength and thermal stability |

| Agricultural Chemistry | Agrochemical formulation | Increased efficacy of herbicides/pesticides |

| Analytical Chemistry | Detection/quantification methods | Utilized in HPLC for biomolecule analysis |

Mecanismo De Acción

The mechanism of action of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparación Con Compuestos Similares

Similar Compounds

1,8-Naphthyridine: A closely related compound with similar biological activities and applications.

5,6,7,8-Tetrahydro-1,6-naphthyridine: Another naphthyridine derivative with potential therapeutic properties.

5,6,7,8-Tetrahydro-2-naphthoic acid: A structurally similar compound used in various industrial applications.

Uniqueness

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and synthetic versatility . Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and industrial applications .

Actividad Biológica

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid (CAS No. 885278-22-8) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C₉H₁₀N₂O₂

- Molecular Weight: 178.19 g/mol

- Structure: The compound features a naphthyridine core, which is known for its ability to interact with various biological targets.

Research indicates that naphthyridine derivatives exhibit multiple biological activities primarily through the following mechanisms:

- Antimicrobial Activity: Compounds in this class have shown effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives have been tested for their inhibitory effects on Staphylococcus aureus and Candida albicans.

- Anticancer Properties: Several studies have highlighted the potential of naphthyridine derivatives to induce apoptosis in cancer cells. The mechanisms involve the modulation of apoptotic pathways and inhibition of cell proliferation. For example, compounds have been shown to downregulate anti-apoptotic proteins and activate pro-apoptotic factors.

- Anti-inflammatory Effects: Naphthyridine derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property is particularly relevant in the context of chronic inflammatory diseases.

- Neurological Effects: Some studies suggest that these compounds may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Biological Activity Data Table

Case Studies

-

Anticancer Activity:

A study evaluated the cytotoxic effects of a series of naphthyridine derivatives on human cancer cell lines, including HeLa and MDA-MB-231. Results indicated significant cytotoxicity with IC₅₀ values ranging from 10 to 20 µM, suggesting potential for development as anticancer agents . -

Anti-inflammatory Properties:

In an experimental model of colitis in rats, administration of naphthyridine derivatives resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6. This finding supports the therapeutic potential of these compounds in inflammatory bowel diseases . -

Neuroprotection:

A recent investigation into the neuroprotective effects of naphthyridine derivatives demonstrated their ability to prevent neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) levels .

Propiedades

IUPAC Name |

5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7/h3-4H,1-2,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZSCAGHBLVEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680006 | |

| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-22-8 | |

| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.